molecular formula C10H20Cl2N2O B13472086 2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride

2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No.: B13472086
M. Wt: 255.18 g/mol
InChI Key: MZXYHHSJGXOROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-4-yl)-2,6-diazaspiro[33]heptane dihydrochloride is a spirocyclic compound featuring a unique structure that combines an oxane ring and a diazaspiroheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with tribromopentaerythritol, which undergoes cyclization with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as solvent choice and base concentration, is crucial for achieving high yields and purity. The use of sulfonic acid salts instead of oxalate salts can improve the stability and solubility of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is unique due to its combination of an oxane ring and a diazaspiroheptane core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H20Cl2N2O

Molecular Weight

255.18 g/mol

IUPAC Name

2-(oxan-4-yl)-2,6-diazaspiro[3.3]heptane;dihydrochloride

InChI

InChI=1S/C10H18N2O.2ClH/c1-3-13-4-2-9(1)12-7-10(8-12)5-11-6-10;;/h9,11H,1-8H2;2*1H

InChI Key

MZXYHHSJGXOROW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CC3(C2)CNC3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.